molecular formula C14H20N2O3S B2424112 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide CAS No. 941975-18-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide

Cat. No.: B2424112
CAS No.: 941975-18-4
M. Wt: 296.39
InChI Key: ISTDESPHSYMVKH-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide is an organic compound that belongs to the class of organoheterocyclic compounds. This compound is characterized by the presence of a butyramide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is likely that the compound binds to the active site of the kinase, potentially inhibiting its activity . This could lead to a halt in the cell cycle, preventing cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this include reduced tumor growth in cancerous cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell division and proliferation. By targeting CDK2, the compound can induce cell cycle arrest, potentially leading to apoptosis, or programmed cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide typically involves the following steps:

    Formation of the Isothiazolidinone Ring: The initial step involves the formation of the isothiazolidinone ring. This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.

    Substitution Reaction: The next step involves the substitution of the isothiazolidinone ring with a methyl group at the 2-position. This can be done using a methylating agent such as methyl iodide in the presence of a base.

    Amidation: The final step involves the amidation of the substituted phenyl ring with butyric acid or its derivatives. This can be achieved using standard amidation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to its corresponding thiol or thioether.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide is unique due to its specific substitution pattern on the phenyl ring and the presence of the butyramide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-5-14(17)15-13-10-12(7-6-11(13)2)16-8-4-9-20(16,18)19/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTDESPHSYMVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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